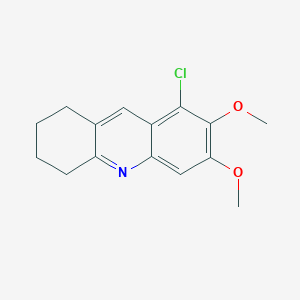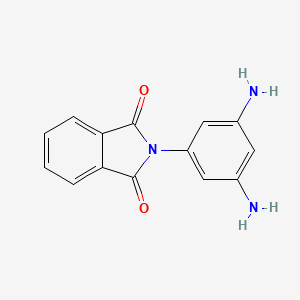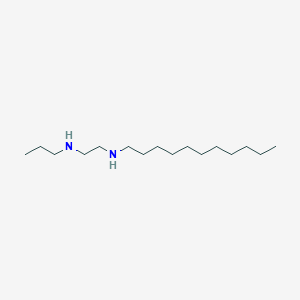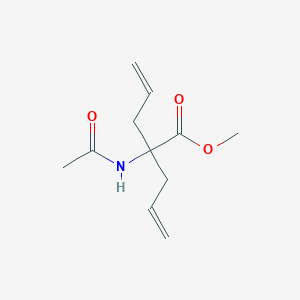
4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound has a unique structure that includes both an ester and an amide functional group, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester typically involves the esterification of 4-Pentenoic acid with methanol in the presence of an acid catalyst. The acetylation of the amine group can be achieved using acetic anhydride under basic conditions. The allyl group can be introduced through a substitution reaction using allyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid for esterification and sodium acetate for acetylation would be common. The final product would be purified using distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Allyl bromide or other alkylating agents.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, esters and amides are often studied for their interactions with enzymes and proteins. This compound could be used in studies related to enzyme inhibition or protein binding.
Medicine
In medicinal chemistry, esters are commonly used as prodrugs. This compound could be investigated for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry
In the fragrance industry, esters are valued for their pleasant scents. This compound could be explored for its potential use in perfumes and flavorings.
Mecanismo De Acción
The mechanism of action of 4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester would depend on its specific application. In the case of enzyme inhibition, the compound could interact with the active site of the enzyme, blocking substrate access. The ester and amide groups could form hydrogen bonds or other interactions with the enzyme’s amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
4-Pentenoic acid, methyl ester: Lacks the acetylamino and allyl groups.
2-(Acetylamino)-2-(2-propenyl)acetic acid, methyl ester: Similar structure but different backbone.
N-Acetyl-2-(2-propenyl)glycine, methyl ester: Contains an acetylamino group but different overall structure.
Uniqueness
The presence of both an ester and an amide functional group in 4-Pentenoic acid, 2-(acetylamino)-2-(2-propenyl)-, methyl ester makes it unique
Propiedades
Número CAS |
188177-95-9 |
|---|---|
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
methyl 2-acetamido-2-prop-2-enylpent-4-enoate |
InChI |
InChI=1S/C11H17NO3/c1-5-7-11(8-6-2,10(14)15-4)12-9(3)13/h5-6H,1-2,7-8H2,3-4H3,(H,12,13) |
Clave InChI |
VQSKJMIZLAGYQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC=C)(CC=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)
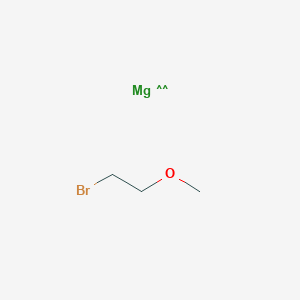
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
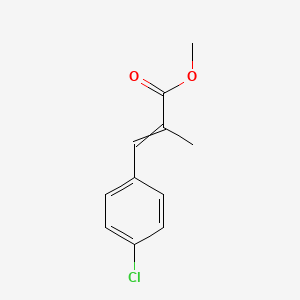
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)

![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
